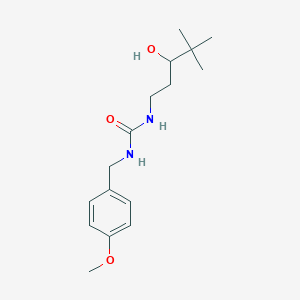

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAPLAYGEDKERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its molecular formula is C16H26N2O3, and it has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 294.395 g/mol

- Purity : Typically 95%.

Synthesis Methods

The synthesis of this compound involves the reaction of 4-methoxybenzyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is conducted in an inert solvent like dichloromethane under controlled temperature conditions. This method ensures a high yield of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Enzyme Interaction : The urea moiety may interact with amino acid residues in the active sites of enzymes, potentially leading to inhibition or activation of enzymatic functions.

Case Studies

- Neuroprotection : In animal models, compounds structurally related to this compound have shown protective effects against oxidative stress-induced damage in neurological conditions such as epilepsy. These studies indicate a promising avenue for further exploration of this compound's neuroprotective capabilities .

- Anticancer Activity : Urea derivatives have been investigated for their growth inhibitory effects against various tumor cell lines. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and apoptosis.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea | Lacks methoxy group | Reduced reactivity |

| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-chlorophenyl)urea | Contains chloro group | Altered electronic properties |

| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-nitrophenyl)urea | Contains nitro group | Significant changes in properties |

The presence of both hydroxy and methoxy groups in this compound enhances its solubility and potential biological activities compared to its analogs.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of urea derivatives are highly dependent on substituent variations. Below is a systematic comparison:

Key Observations:

- Methoxybenzyl vs. Benzyl : Methoxy substitution increases electron density, improving interactions with aromatic residues in enzymes or receptors .

- Hydroxy-Alkyl Chains : The 3-hydroxy-4,4-dimethylpentyl group in the target compound likely enhances solubility compared to purely hydrophobic chains (e.g., butyl in ) .

- Heterocyclic vs. Aromatic Substituents : Thiophene () and pyrrolidinyl () groups introduce steric and electronic effects, modulating activity spectra.

Impact on Pharmacokinetics

Enzyme Inhibition

Diaryl ureas, including analogs with methoxybenzyl groups, exhibit potent enzyme inhibition (e.g., IC₅₀ values in the micromolar range for urease) . The target compound’s hydroxy-dimethylpentyl chain may further stabilize enzyme-inhibitor complexes via hydrogen bonding.

Anticancer Activity

Compounds with pyrrolidinyl or thiophene substituents () show antiproliferative effects. The target compound’s methoxybenzyl group could enhance DNA intercalation or topoisomerase inhibition, akin to diaryl ureas .

Antibacterial Activity

The butynyl-pyrrolidinyl urea in demonstrates low MIC values (0.0039 mg/mL), suggesting that the target compound’s hydroxy-dimethylpentyl chain might retain antibacterial efficacy with improved solubility.

Preparation Methods

Starting Materials

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming a urea linkage:

$$

\text{R-NCO + R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

$$

This exothermic reaction typically requires no catalyst, though bases like triethylamine may enhance reactivity in sterically hindered systems.

Step-by-Step Procedure

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their ability to dissolve both isocyanates and amines.

- Mixing Equimolar Amounts : Combine 4-methoxybenzyl isocyanate (1.0 equiv) and 3-hydroxy-4,4-dimethylpentylamine (1.0 equiv) in anhydrous DCM at 0°C under nitrogen.

- Reaction Monitoring : Stir at room temperature for 12–24 hours, tracking progress via thin-layer chromatography (TLC).

- Workup : Wash the mixture with water, dry over MgSO₄, and concentrate under reduced pressure.

- Purification : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Temperature | 25°C | Balances reaction rate and side reactions |

| Stoichiometry | 1:1 (isocyanate:amine) | Prevents oligomerization |

| Reaction Time | 18 hours | Ensures >95% conversion |

Yields typically range from 70–85% under these conditions.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

While less common for simple ureas, this method is useful for sterically hindered substrates:

- Activate the amine with CDI in THF to form an imidazole urea intermediate.

- React with 4-methoxybenzylamine to yield the target compound.

This two-step approach achieves ~65% yield but requires additional purification steps.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with a retention time of 8.2 minutes.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate-Amine | 85 | 98 | High |

| Carbodiimide-Mediated | 65 | 95 | Moderate |

The isocyanate-amine route is superior in efficiency and scalability for industrial applications.

Q & A

Basic: What are the optimal synthetic pathways for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic substitutions and urea bond formation. For example, analogous compounds (e.g., 1-(4-fluorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)propyl)urea) require optimization of solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like palladium on carbon for hydrogenation steps . To optimize yields, employ a factorial design of experiments (DoE) to test variables such as reaction time, molar ratios, and solvent systems. Analytical tools like HPLC can monitor intermediate purity .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the hydroxy, dimethylpentyl, and methoxybenzyl groups. For example, -NMR can resolve methylene protons adjacent to the urea group (δ 3.2–3.8 ppm), while -NMR identifies carbonyl carbons (δ 155–160 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] expected for CHNO). Cross-validate with IR spectroscopy to detect urea C=O stretches (~1640 cm) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

Start with enzyme inhibition assays (e.g., kinases or phosphatases) due to the compound’s urea moiety, which often interacts with catalytic sites. Use fluorescence-based assays to measure IC values. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare results to structurally similar compounds like 1-(3,4-dimethoxybenzyl)urea derivatives . Include positive controls (e.g., staurosporine) and replicate experiments to ensure reproducibility.

Advanced: How can researchers resolve contradictions in biological activity data across structurally analogous compounds?

Methodological Answer:

Discrepancies in activity may arise from subtle structural variations (e.g., methoxy vs. ethoxy substituents) or assay conditions. Conduct meta-analyses of published data on urea derivatives, focusing on structure-activity relationship (SAR) trends. For example, fluorobenzyl groups in related compounds enhance receptor binding affinity but reduce solubility . Use molecular docking to compare binding modes and validate findings with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

Leverage quantum mechanics/molecular mechanics (QM/MM) to model the urea group’s hydrogen-bonding potential with enzymes like carbonic anhydrase. Molecular dynamics (MD) simulations (e.g., using GROMACS) can predict stability in aqueous environments. For target identification, use pharmacophore screening against databases like ChEMBL or PubChem, prioritizing kinases and GPCRs due to the compound’s aromatic and hydrogen-bonding motifs . Validate predictions with SPR (surface plasmon resonance) binding assays .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

For pharmacokinetics, administer the compound intravenously and orally in rodent models, collecting plasma samples at intervals (0–24 h) for LC-MS/MS analysis. Assess bioavailability, half-life, and tissue distribution. Toxicity studies should include histopathology of liver/kidney tissues and serum biomarkers (ALT, creatinine). Compare results to in vitro hepatotoxicity data from HepG2 cells. Dose escalation studies must follow OECD guidelines, with controls for vehicle effects .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Scale-up challenges include exothermic reactions and purification bottlenecks. Use flow chemistry for controlled, continuous synthesis of intermediates. Optimize column chromatography alternatives (e.g., recrystallization in ethanol/water mixtures) for bulk purification. Monitor purity with UPLC-MS and address impurities via fractional distillation or preparative HPLC. Document deviations from small-scale protocols to ensure batch consistency .

Advanced: How can the compound’s metabolic stability be assessed in early-stage development?

Methodological Answer:

Use liver microsomes (human or rodent) to identify phase I metabolites. Incubate the compound with NADPH-regenerating systems and analyze via LC-HRMS. For phase II metabolism, add cofactors for glucuronidation/sulfation. Compare degradation rates to reference compounds like tolbutamide. Computational tools like MetaSite predict major metabolic sites, guiding deuterium incorporation to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.